Cas no 110025-28-0 (N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture))

N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture) 化学的及び物理的性質
名前と識別子
-
- Phenol,4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-
- 4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- 4-[1-[4-[2-(METHYLAMINO)ETHOXY]PHENYL]-2-PHENYL-1-BUTENYL]PHENOL
- 4-hydroxy-N-desmethyltamoxifen
- N-Desmethyl-4-hydroxy Tamoxifen
- Phenol,4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]
- Phenol,4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]
- Z-1-(4-hydroxyphenyl)-1-[4-(2-methylaminoethoxy)phenyl]-2-phenylbutene
- Z-desmethylhydroxytamoxifen
- 4-{{4-[2-(Methylamino)ethoxy]phenyl}-2-phenyl-1-buten-1-yl}phenol
- Desmethylhydroxytamoxifen
- Endoxifen
- 4OHNDtam
- 4-[(E)-1-[4-(2-methylaminoethoxy)phenyl]-2-phenyl-but-1-enyl]phenol
- Z Endoxifen
- E/Z Endoxifen
- Endoxifen (Z/E=3:2)
- Endoxifen(EE/Z=1:1)
- (E /Z) Endoxifen HCl
- N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture)
- (E)-4-Hydroxy-N-desmethyl-tamoxifen
- EndoxifenE-isomer
- PHENOL, 4-((1E)-1-(4-(2-(METHYLAMINO)ETHOXY)PHENYL)-2-PHENYL-1-BUTEN-1-YL)-
- 4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
- (E)-endoxifen
- EN300-6486822
- NSC-750182
- Endoxifen E-isomer
- 1584173-54-5
- BCP18474
- 4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- 114828-90-9
- HB2U71MNOT
- 4-[(1E)-1-[4-[2-(METHYLAMINO)ETHOXY]PHENYL]-2-PHENYL-1-BUTEN-1-YL]PHENOL
- A894947
- Q26998030
- E72328
- UNII-HB2U71MNOT
- 4-(1-{4-[2-(METHYLAMINO)ETHOXY]PHENYL}-2-PHENYLBUT-1-EN-1-YL)PHENOL
- BS-41687
- 110025-28-0
- (E)-4-Hydroxy-N-desmethyl Tamoxifen
- J-003139
- Racemic Endoxifen
- Phenol, 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-
- 4-Hydroxy-N-demethyltamoxifen
- SCHEMBL8655920
- NSC 750182
- DTXSID70150869
- NSC750182
- AKOS032945082
- Endoxifen, (E)-
- PHENOL, 4-((1E)-1-(4-(2-(METHYLAMINO)ETHOXY)PHENYL)-2-PHENYL-1-BUTENYL)-
- E-Endoxifen
- Phenol, 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-
- Phenol, 4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-
- (E/Z)-Endoxifen
- BRD-K91486246-003-01-4
- 4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-2-phenyl-1-buten-1-yl]phenol
- 4-[(E)-1-[4-(2-methylaminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol
- DB-262815
- DB-262794
-
- MDL: MFCD09840374
- インチ: InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+
- InChIKey: MHJBZVSGOZTKRH-UHFFFAOYSA-N
- ほほえんだ: CC/C(C1=CC=CC=C1)=C(C2=CC=C(O)C=C2)/C3=CC=C(OCCNC)C=C3
計算された属性
- せいみつぶんしりょう: 373.20400
- どういたいしつりょう: 373.204179104g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 467
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 6.3
じっけんとくせい
- 密度みつど: 1.099±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 63-72°C
- ようかいど: ほとんど溶けない(0.013 g/l)(25ºC)、
- PSA: 41.49000
- LogP: 5.75040
N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture) セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- RTECS番号:SL8285000
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture) 税関データ
- 税関コード:2922509090
- 税関データ:
中国税関コード:
2922509090概要:
2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65908-10mg |
(E/Z)-Endoxifen |
110025-28-0 | 98% | 10mg |
¥3673.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65908-5mg |
(E/Z)-Endoxifen |
110025-28-0 | 98% | 5mg |
¥2031.00 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X36915-100mg |
Endoxifen |
110025-28-0 | 97% | 100mg |
¥879.0 | 2024-07-16 | |
TRC | D292043-10mg |
N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture) |
110025-28-0 | 10mg |
$ 305.00 | 2023-09-08 | ||
eNovation Chemicals LLC | D548223-25mg |
Endoxifen |
110025-28-0 | 98% | 25mg |
$390 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4281-5 mg |
(E/Z)-Endoxifen |
110025-28-0 | 99.66% | 5mg |
¥688.00 | 2022-03-01 | |
Ambeed | A155352-1g |
4-(1-(4-(2-(Methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol |
110025-28-0 | 97% | 1g |
$535.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y1186888-0.25g |
4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol |
110025-28-0 | 95% | 0.25g |
$1550 | 2023-09-01 | |
eNovation Chemicals LLC | D548223-25mg |
Endoxifen |
110025-28-0 | 98% | 25mg |
$390 | 2025-02-19 | |
1PlusChem | 1P007EKL-1g |
Phenol,4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]- |
110025-28-0 | 97% | 1g |
$414.00 | 2025-02-22 |
N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture) 関連文献
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture)に関する追加情報
Comprehensive Analysis of N-Desmethyl-4-hydroxy Tamoxifen (CAS No. 110025-28-0): A Key Metabolite in Breast Cancer Research
N-Desmethyl-4-hydroxy Tamoxifen (CAS No. 110025-28-0), often referred to as 4-hydroxy N-desmethyl Tamoxifen, is a critical metabolite of the widely studied selective estrogen receptor modulator (SERM) Tamoxifen. This compound, typically supplied as an approximate 1:1 E/Z mixture, plays a pivotal role in understanding the pharmacological activity and metabolic pathways of its parent drug. Researchers and pharmaceutical developers are increasingly focusing on this metabolite due to its enhanced binding affinity to estrogen receptors, which is 30-100 times higher than Tamoxifen itself.
The growing interest in N-Desmethyl-4-hydroxy Tamoxifen aligns with current trends in personalized medicine and precision oncology. Many users searching for "Tamoxifen metabolites significance" or "breast cancer treatment biomarkers" will find this compound particularly relevant. Recent studies suggest that monitoring levels of this metabolite could help optimize Tamoxifen therapy for individual patients, addressing common search queries like "how to improve Tamoxifen efficacy" and "biomarkers for SERM response".
From a chemical perspective, the E/Z isomeric mixture (approximately 1:1 ratio) of N-Desmethyl-4-hydroxy Tamoxifen presents unique challenges and opportunities for analytical chemists. The presence of both isomers is crucial because they may exhibit different biological activities and metabolic stability. This aspect responds to frequent search terms such as "Tamoxifen metabolite isomer differences" and "importance of E/Z ratio in SERMs". Advanced analytical techniques like HPLC and LC-MS are typically employed to characterize this mixture.
The therapeutic implications of N-Desmethyl-4-hydroxy Tamoxifen extend beyond its role as a biomarker. Current research explores its potential as a direct therapeutic agent, particularly in cases of Tamoxifen resistance - a hot topic frequently searched as "overcoming Tamoxifen resistance". Some studies suggest that this metabolite may bypass certain resistance mechanisms, making it valuable for developing next-generation SERMs. This aligns with the pharmaceutical industry's focus on "improved SERM formulations" and "metabolite-based therapies".
Quality control of N-Desmethyl-4-hydroxy Tamoxifen reference standards (CAS No. 110025-28-0) is another area of significant interest. Researchers often search for "Tamoxifen metabolite reference standards" and "validation of SERM metabolites". The compound's stability, purity (particularly the E/Z ratio), and storage conditions are critical parameters that affect experimental reproducibility - concerns reflected in search queries like "proper handling of Tamoxifen metabolites" and "stability of 4-hydroxy Tamoxifen derivatives".
In the context of drug development, N-Desmethyl-4-hydroxy Tamoxifen serves as an important tool for studying cytochrome P450 metabolism, particularly CYP2D6 and CYP3A4 enzymes. This addresses common search terms such as "CYP2D6 and Tamoxifen activation" and "pharmacogenomics of SERMs". The compound's metabolic pathway insights contribute to ongoing discussions about "personalized breast cancer treatment" and "genetic testing for Tamoxifen response" - topics that have gained substantial attention in recent years.
From a molecular biology standpoint, N-Desmethyl-4-hydroxy Tamoxifen (CAS No. 110025-28-0) offers researchers a valuable probe for investigating estrogen receptor dynamics. Its enhanced receptor binding affinity compared to Tamoxifen makes it particularly useful for studies tagged with search terms like "ERα conformational changes" and "SERM-receptor co-crystallization". These applications position the compound at the forefront of structural biology research related to nuclear receptors.
The analytical characterization of the 1:1 E/Z mixture presents unique challenges that resonate with current analytical chemistry trends. Researchers frequently search for "chiral separation of Tamoxifen metabolites" and "isomer quantification methods". Advanced techniques such as chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy are often employed to fully characterize this mixture, addressing quality concerns expressed in queries like "how to verify Tamoxifen metabolite purity".
In conclusion, N-Desmethyl-4-hydroxy Tamoxifen (CAS No. 110025-28-0) represents more than just a Tamoxifen metabolite. Its significance spans multiple disciplines - from clinical oncology to pharmaceutical chemistry - addressing numerous current research questions and search trends. As precision medicine advances, this compound will likely maintain its importance in both research and potential therapeutic applications, particularly for queries related to "optimizing endocrine therapy" and "SERM metabolite profiling".
110025-28-0 (N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture)) 関連製品
- 68392-35-8(Afimoxifene)
- 68047-06-3(4-Hydroxytamoxifen)
- 10540-29-1(Tamoxifen)
- 15917-50-7(Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI))
- 82413-20-5(Droloxifene)
- 157698-32-3(Tamoxifen-d)
- 13002-65-8((E)-Tamoxifen)
- 65213-48-1((Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol)
- 82413-23-8(4’-Hydroxy Tamoxifen (contains up to 10% E isomer))
- 939398-71-7((1r,2r)-2-fluorocyclopentan-1-amine)
